molecular formula C15H17BrN2O3S B14936572 N-[(6-bromo-1H-indol-1-yl)acetyl]-L-methionine

N-[(6-bromo-1H-indol-1-yl)acetyl]-L-methionine

Cat. No.: B14936572
M. Wt: 385.3 g/mol
InChI Key: JVSCARBNDJNZRH-LBPRGKRZSA-N
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Description

(2S)-2-{[2-(6-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID: is a complex organic compound that features a brominated indole moiety, an acetyl group, and a butanoic acid backbone with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[2-(6-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Acetylation: The brominated indole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Amidation: The acetylated brominated indole is reacted with (2S)-2-amino-4-(methylsulfanyl)butanoic acid under coupling conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and acetylation steps, and large-scale coupling reactions under controlled conditions to minimize impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The brominated indole can undergo reduction to remove the bromine atom, typically using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-brominated indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in various organic transformations.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry:

  • Potential applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[2-(6-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The brominated indole moiety may play a role in binding to proteins or enzymes, while the acetyl and butanoic acid groups could influence the compound’s solubility and cellular uptake.

Comparison with Similar Compounds

    (2S)-2-{[2-(5-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID: Similar structure with bromine at a different position on the indole ring.

    (2S)-2-{[2-(6-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID: Chlorine instead of bromine on the indole ring.

    (2S)-2-{[2-(6-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(ETHYLSULFANYL)BUTANOIC ACID: Ethylsulfanyl instead of methylsulfanyl group.

Uniqueness:

  • The specific positioning of the bromine atom and the presence of the methylsulfanyl group make this compound unique in its reactivity and potential applications.

Properties

Molecular Formula

C15H17BrN2O3S

Molecular Weight

385.3 g/mol

IUPAC Name

(2S)-2-[[2-(6-bromoindol-1-yl)acetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C15H17BrN2O3S/c1-22-7-5-12(15(20)21)17-14(19)9-18-6-4-10-2-3-11(16)8-13(10)18/h2-4,6,8,12H,5,7,9H2,1H3,(H,17,19)(H,20,21)/t12-/m0/s1

InChI Key

JVSCARBNDJNZRH-LBPRGKRZSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CN1C=CC2=C1C=C(C=C2)Br

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CN1C=CC2=C1C=C(C=C2)Br

Origin of Product

United States

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